chemical structure and properties of 2-(tert-butyl)-3-methoxy-1H-pyrrole
chemical structure and properties of 2-(tert-butyl)-3-methoxy-1H-pyrrole
An In-Depth Technical Guide to 2-(tert-butyl)-3-methoxy-1H-pyrrole: Structure, Properties, and Synthetic Strategies
Introduction
Pyrrole, a fundamental five-membered aromatic heterocycle, serves as a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic functionalization of the pyrrole ring allows for the fine-tuning of its electronic and steric properties, thereby modulating its interaction with biological targets. This guide focuses on a specific, less-explored derivative, 2-(tert-butyl)-3-methoxy-1H-pyrrole, providing a comprehensive overview of its chemical architecture, predicted properties, and plausible synthetic pathways. This document is intended for researchers and professionals in drug development and synthetic chemistry, offering expert insights into the rationale behind its synthesis and potential applications.
Chemical Structure and Predicted Properties
The unique substitution pattern of 2-(tert-butyl)-3-methoxy-1H-pyrrole, featuring a bulky tert-butyl group at the C2 position and an electron-donating methoxy group at the C3 position, imparts distinct characteristics to the molecule. The tert-butyl group provides steric hindrance, which can influence the molecule's conformational preferences and its binding to biological macromolecules. This steric bulk can also enhance the compound's metabolic stability by shielding the pyrrole ring from enzymatic degradation. The methoxy group, on the other hand, modulates the electronic properties of the pyrrole ring, increasing its electron density and potentially influencing its reactivity and intermolecular interactions.
A summary of the predicted physicochemical properties of 2-(tert-butyl)-3-methoxy-1H-pyrrole is presented in the table below.
| Property | Predicted Value |
| Molecular Formula | C9H15NO |
| Molecular Weight | 153.22 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane |
| Boiling Point | Estimated to be in the range of 200-250 °C |
| Melting Point | Estimated to be in the range of 50-80 °C |
Note: The physical properties are estimations based on the chemical structure and have not been experimentally verified.
Proposed Synthetic Pathways
The synthesis of 2-(tert-butyl)-3-methoxy-1H-pyrrole can be approached through several established methods for pyrrole ring formation. A plausible and efficient route involves a multi-step sequence starting from readily available precursors. The choice of this particular synthetic strategy is guided by the principles of convergence and the ability to introduce the desired substituents in a controlled manner.
Experimental Protocol: Synthesis of 2-(tert-butyl)-3-methoxy-1H-pyrrole
Step 1: Synthesis of a β-keto ester
The synthesis commences with the Claisen condensation of an appropriate ester and ketone to form a β-keto ester. For instance, the reaction of ethyl pivalate with ethyl acetate in the presence of a strong base like sodium ethoxide would yield the desired β-keto ester intermediate.
Step 2: Introduction of the Amino Group
The subsequent step involves the introduction of a nitrogen source, which is crucial for the formation of the pyrrole ring. This can be achieved through a reaction with an amine, such as ammonia or a primary amine, to form an enamine intermediate.
Step 3: Cyclization and Aromatization
The final key step is the cyclization of the enamine intermediate, followed by aromatization to yield the pyrrole ring. This is often achieved through an acid-catalyzed intramolecular condensation. The methoxy group can be introduced either before or after the cyclization, depending on the chosen synthetic variant.
Caption: Proposed synthetic workflow for 2-(tert-butyl)-3-methoxy-1H-pyrrole.
Potential Applications in Drug Discovery
The structural motifs present in 2-(tert-butyl)-3-methoxy-1H-pyrrole suggest several potential applications in the field of drug discovery. The pyrrole core is a well-established pharmacophore found in numerous FDA-approved drugs. The specific substitution pattern of this compound could confer novel biological activities or improve the pharmacological profile of existing pyrrole-based drugs.
For instance, the bulky tert-butyl group could be exploited to enhance the selectivity of the compound for a particular protein target by occupying a specific hydrophobic pocket. The methoxy group, being a hydrogen bond acceptor, could participate in key binding interactions with the target protein. Given the known biological activities of substituted pyrroles, this compound could be investigated for its potential as an anticancer, anti-inflammatory, or antimicrobial agent.
Caption: Hypothetical signaling pathway inhibited by 2-(tert-butyl)-3-methoxy-1H-pyrrole.
Conclusion
2-(tert-butyl)-3-methoxy-1H-pyrrole represents an intriguing, albeit understudied, chemical entity with significant potential for applications in drug discovery and development. Its unique combination of steric and electronic features makes it a valuable target for synthesis and biological evaluation. The synthetic strategies and potential applications outlined in this guide provide a solid foundation for researchers interested in exploring the therapeutic potential of this and related substituted pyrroles. Further investigation into the biological activities of this compound is warranted and could lead to the discovery of novel therapeutic agents.
References
Due to the specific and likely non-commercially available nature of 2-(tert-butyl)-3-methoxy-1H-pyrrole, the references provided are for general and established methods of pyrrole synthesis and their applications, which would form the basis for the synthesis and investigation of the topic compound.
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Paal-Knorr Pyrrole Synthesis: For a general overview of a classic method for pyrrole synthesis.
- Source: Organic Syntheses
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URL: [Link]
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Hantzsch Pyrrole Synthesis: Another fundamental method for synthesizing substituted pyrroles.
- Source: Chemical Reviews
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URL: [Link]
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Modern Pyrrole Synthesis: For contemporary and more advanced synthetic str
- Source: Angewandte Chemie Intern
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URL: [Link]
